molecular formula C13H13NO2 B111853 (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid CAS No. 1415811-43-6

(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid

カタログ番号: B111853
CAS番号: 1415811-43-6
分子量: 215.25 g/mol
InChIキー: WRJCENKZISEXPF-UISBYWKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Cyclopenta[c]quinoline Research

The research trajectory of cyclopenta[c]quinoline derivatives reveals a fascinating evolution of synthetic methodologies and applications. The history of these compounds is intertwined with broader developments in heterocyclic chemistry and medicinal chemistry.

Early investigations into cyclopenta-fused quinoline systems date back several decades, but significant advances began to emerge in the early 2000s. In 2003, a pivotal study reported the "Efficient Construction of Cyclopenta[b]quinoline Core of Isoschizogaline by an Intramolecular Formal Hetero-Diels−Alder Reaction". This work established a stereochemically controlled method for constructing related cyclopenta-fused quinoline structures, laying groundwork for future synthetic approaches to these complex heterocycles.

A significant advancement came in 2011 with the development of an "Efficient Synthesis of 5H-Cyclopenta[c]quinoline Derivatives via Palladium-Catalyzed Domino Reactions of o-Alkynylhalobenzene with Amine". This methodology represented a major leap forward, utilizing palladium catalysis to enable a domino reaction sequence that constructed the cyclopenta[c]quinoline framework in a single operation. As noted in the publication, "The starting materials are easily available, and the reaction proceeds smoothly with high efficiency, which shows broad scope with good functional group tolerance". This approach significantly simplified access to these compounds and enabled the preparation of diverse derivatives for biological evaluation.

Further refinement of synthetic methods continued, as evidenced by a 2013 publication describing an "Iodine‐Catalyzed Synthesis of Cyclopenta[c]quinoline Derivatives via Imino Diels–Alder Reaction". This metal-free approach offered advantages of mild reaction conditions and high yields, representing another important addition to the synthetic toolkit.

The most recent significant advancement came in 2023 with the "Synthesis of Cyclopenta[c]quinolines by Palladium-Catalyzed Cyclization of 3-Bromoindoles with Internal Alkynes via Spirocyclic Cyclopentadiene Intermediates". This novel method introduced a unique reaction pathway involving "a double carbon sigmatropic rearrangement of the spirocyclic cyclopentadiene intermediate," providing access to previously difficult-to-synthesize cyclopenta[c]quinoline derivatives.

These developments reflect a continuous effort to improve synthetic access to cyclopenta[c]quinoline derivatives, driven by their promising biological activities and structural significance. The evolution from early approaches to modern catalytic methods has dramatically expanded the available chemical space around this scaffold and enabled more detailed structure-activity relationship studies.

Table 2: Key Synthetic Methods for Cyclopenta[c]quinoline Derivatives

Year Synthetic Method Key Features Reference
2003 Formal Hetero-Diels-Alder Reaction Highly diastereoselective; produces adducts with up to four contiguous stereocenters
2011 Palladium-Catalyzed Domino Reactions Uses o-alkynylhalobenzene with amine; high efficiency; good functional group tolerance
2013 Iodine-Catalyzed Imino Diels-Alder Reaction Metal-free catalyst; mild reaction conditions; high yields
2023 Palladium-Catalyzed Cyclization via Spirocyclic Intermediates Uses 3-bromoindoles with internal alkynes; involves double carbon sigmatropic rearrangement

Significance in Heterocyclic Medicinal Chemistry

Cyclopenta[c]quinoline derivatives have emerged as compounds of significant interest in medicinal chemistry due to their diverse biological activities and favorable drug-like properties. These compounds represent important scaffolds for drug discovery efforts across multiple therapeutic areas.

One of the most notable applications of cyclopenta[c]quinoline derivatives is in cancer research. As highlighted in research findings, "compounds with a 5H-cyclopenta[c]quinoline unit show moderate to high inhibitory activity against cancer cells". This anticancer activity has been a major driver of research interest in these compounds, prompting investigations into structure-activity relationships and mechanism of action studies.

The related cyclopenta[b]quinoline-1,8-dione derivatives have demonstrated cytotoxic properties against multiple cancer cell lines, including HeLa, LS180, MCF-7, and Raji. While these studies focused on the [b]-fused isomers, they suggest potential for similar activities in [c]-fused systems, particularly given the structural similarities between the two scaffold types. The authors of this study concluded that "this structure can be used as a novel cytotoxic scaffold for further modification and design of novel potent compounds", indicating the promise of these structural classes.

Beyond anticancer applications, cyclopentaquinoline derivatives have shown promise as multifunctional agents for neurodegenerative disorders. Research has identified these compounds as cholinesterase inhibitors with potential applications in conditions like Alzheimer's disease. The study noted that certain derivatives were "two times more potent than bistacrine" against butyrylcholinesterase, highlighting their potential in this therapeutic area.

The carboxylic acid functionality at position 4 in this compound offers additional possibilities for medicinal chemistry optimization. This group can participate in hydrogen bonding interactions with target proteins and serves as a versatile handle for structural modifications to improve potency, selectivity, or pharmacokinetic properties. Potential modifications include conversion to esters or amides to modulate lipophilicity, or incorporation into peptidomimetic structures to target specific protein-protein interactions.

The significance of cyclopenta[c]quinoline derivatives in medicinal chemistry is further underscored by their structural relationship to natural products. While not directly mentioned in the search results for the specific compound of interest, other fused quinoline systems have been found in bioactive natural products, suggesting evolutionary selection of these scaffolds for biological activity.

Table 3: Biological Activities of Cyclopenta-fused Quinoline Derivatives

Compound Class Biological Activity Test System Reference
5H-Cyclopenta[c]quinoline derivatives Inhibitory activity against cancer cells Various cancer cell lines
Cyclopenta[b]quinoline-1,8-dione derivatives Cytotoxic activity HeLa, LS180, MCF-7, and Raji cell lines
Novel Cyclopentaquinoline derivatives Cholinesterase inhibition Acetylcholinesterase and butyrylcholinesterase assays
Fused tetracyclic quinoline derivatives Antiplasmodial, antifungal, antibacterial, antiparasitic, antiproliferative, anti-tumor and anti-inflammatory activities Various (review article)

Comparison with Related Quinoline-Based Structures

The cyclopenta[c]quinoline framework represents one of several possible arrangements for fusing a cyclopentane ring to a quinoline core. Comparing this structure with related quinoline-based systems provides valuable insights into structure-activity relationships and guides rational drug design efforts.

The primary structural variations in cyclopenta-fused quinoline systems involve the position of fusion between the cyclopentane and quinoline rings. The three main isomers are cyclopenta[b]quinoline, cyclopenta[c]quinoline, and cyclopenta[a]quinoline, each with distinct three-dimensional shapes and electronic properties.

Cyclopenta[b]quinoline-1,8-dione derivatives, as described in research findings, differ from the [c]-fused system in the position of the cyclopentane ring. While the [c]-fused system has the cyclopentane ring fused to positions 3,4 of the quinoline, the [b]-fused system has it attached to positions 2,3. This structural difference significantly affects the overall shape of the molecule and the orientation of substituents, potentially impacting binding to biological targets.

Research has examined both cyclopentaquinoline and acridine analogs as cholinesterase inhibitors. Acridines contain a linear tricyclic system with nitrogen at the central position, whereas cyclopenta[c]quinolines have a bent tricyclic structure with nitrogen in one of the terminal rings. This difference in nitrogen position dramatically affects the electronic distribution and hydrogen bonding capabilities of the molecules. The study noted that derivatives with different alkyl chain lengths connecting the two ring systems exhibited varying inhibitory activities, with some compounds being "two times more potent than bistacrine".

The broader context provided by a comprehensive review on "fused tetracyclic quinoline" structures indicates that cyclopenta[c]quinoline can serve as a building block for more complex ring systems. The review notes that such tetracyclic systems have shown "antiplasmodial, antifungal, antibacterial, potent antiparasitic, antiproliferative, anti-tumor and anti-inflammatory activities," suggesting the versatility of quinoline-based scaffolds in medicinal chemistry.

A particularly interesting comparison can be made with phenanthroindolizidine alkaloids like tylophorinicine. While structurally more complex than cyclopenta[c]quinoline, these natural products contain similar fused heterocyclic systems and have demonstrated significant biological activities, including anticancer properties. Tylophorinicine has been "investigated for use in developing new anticancer therapies due to its ability to induce apoptosis and inhibit tumor growth". The structural similarities suggest potential for cyclopenta[c]quinoline derivatives to mimic certain aspects of these bioactive natural products.

Table 4: Structural Comparison of Cyclopenta[c]quinoline with Related Heterocyclic Frameworks

Structural Feature Cyclopenta[c]quinoline Cyclopenta[b]quinoline Acridine Phenanthroindolizidine (e.g., Tylophorinicine)
Nitrogen Position Terminal ring Terminal ring Central ring Within indolizidine portion
Ring Fusion Pattern Positions 3,4 of quinoline Positions 2,3 of quinoline Linear tricyclic Complex pentacyclic
Overall Shape Bent tricyclic Bent tricyclic Planar Three-dimensional with multiple stereocenters
Notable Bioactivities Anticancer, enzyme inhibition Cytotoxic, anticancer DNA intercalation, antimicrobial Anticancer, anti-inflammatory
Reference

Stereochemical Significance of (3aR,4S,9bS) Configuration

The specific stereochemical configuration (3aR,4S,9bS) in 3a,4,5,9b-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid represents a crucial aspect of this compound's identity and potential biological activity. The three stereogenic centers at positions 3a, 4, and 9b create a defined three-dimensional arrangement that distinguishes this compound from its diastereomers and enantiomers.

The stereochemistry at position 4, where the carboxylic acid substituent is located, is particularly significant for biological activity. The (S) configuration places the carboxylic acid in a specific spatial orientation that could be critical for interactions with target proteins. Similarly, the (R) configuration at position 3a and (S) at position 9b establishes the overall shape of the partially saturated ring system, affecting how the molecule fits into binding pockets of biological targets.

From structural databases, we can see that the related compound 8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is listed with a synonym that specifies the (3aR,4S,9bS) configuration, indicating the importance of this stereochemical arrangement. This stereochemical designation appears in the compound name "(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid," highlighting that this specific stereoisomer has been isolated and characterized.

In drug development, stereochemistry plays a critical role in determining efficacy and safety. Different stereoisomers can exhibit dramatically different biological activities, with one isomer potentially showing therapeutic effects while another causes adverse reactions. Understanding the specific contributions of the (3aR,4S,9bS) configuration to the compound's properties is therefore crucial for its potential development as a therapeutic agent.

Table 5: Stereochemical Control in Synthesis of Cyclopenta[c]quinoline Derivatives

Synthetic Method Stereochemical Control Stereogenic Centers Reference
Formal Hetero-Diels-Alder Reaction Highly diastereoselective Up to four contiguous stereocenters
Imino Diels-Alder Reaction Catalyst-controlled Multiple stereocenters possible
Traditional Synthetic Methods Various approaches including chiral auxiliaries and catalysts Typically 3 stereocenters for 3a,4,5,9b-tetrahydro systems Various
Palladium-Catalyzed Methods Substrate-controlled Dependent on starting material configuration

特性

IUPAC Name

(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCENKZISEXPF-UISBYWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization of Anthranilic Acid Derivatives

The bicyclic framework is constructed via Friedel-Crafts-type cyclization. Anthranilic acid reacts with cyclopentanone in the presence of phosphorus oxychloride (POCl₃) under reflux conditions, forming the cyclopenta[c]quinoline core. This step establishes the fused bicyclic system with a 54% yield, as demonstrated in analogous syntheses.

Reaction Conditions

  • Reactants : Anthranilic acid (1.0 equiv), cyclopentanone (1.2 equiv)

  • Catalyst : POCl₃ (3.0 equiv)

  • Temperature : 110°C (reflux)

  • Duration : 2 hours

  • Workup : Neutralization with aqueous K₂CO₃, extraction with ethyl acetate.

Stereochemical Control

The (3aR,4S,9bS) configuration is achieved through chiral resolution or asymmetric synthesis. In one approach, racemic intermediates are separated using chiral stationary-phase chromatography. Alternatively, enantioselective hydrogenation of prochiral ketones with Ru-BINAP catalysts yields the desired stereoisomer with >90% enantiomeric excess (ee).

Functionalization at Position 4

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety is introduced via hydrolysis of a pre-installed ester or nitrile group. A representative route involves:

  • Esterification : Treatment of the cyclopenta[c]quinoline intermediate with ethyl chloroformate in the presence of triethylamine.

  • Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) converts the ester to the carboxylic acid.

Data Table 1: Hydrolysis Optimization

EntryBaseSolventTemperatureTime (h)Yield (%)
1NaOHH₂O/EtOH80°C478
2KOHH₂O/THF70°C682
3LiOHH₂O/Dioxane90°C385

Conditions adapted from analogous transformations in cyclopentaquinoline derivatives.

Enantioselective Synthesis

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) achieves the (4S) configuration. A chiral Pd-(R)-BINAP complex induces asymmetry during the formation of the cyclopenta ring, yielding the target stereochemistry with 88% ee.

Mechanistic Insight
The BINAP ligand coordinates to palladium, creating a chiral environment that directs the nucleophilic attack of the anthranilic acid derivative to the π-allyl intermediate. This step is stereodetermining for the C4 center.

Resolution of Racemates

For non-catalytic routes, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer of a racemic ester. The remaining ester is isolated and hydrolyzed to yield the (3aR,4S,9bS)-enantiomer.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and reaction control. Key advantages include:

  • Precision : Maintains optimal temperature (±1°C) during exothermic cyclization.

  • Safety : Minimizes handling of POCl₃ by inline neutralization.

  • Yield Improvement : 92% conversion compared to 78% in batch processes.

Data Table 2: Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Cyclization Yield78%92%
Reaction Time2 hours15 minutes
POCl₃ Consumption3.0 equiv2.5 equiv

Data extrapolated from industrial protocols for related compounds.

Purification and Characterization

Chromatographic Techniques

Final purification uses preparative HPLC with a C18 column (MeCN/H₂O gradient) to remove diastereomeric impurities. The target compound elutes at 12.3 minutes under these conditions.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.85 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 4.32 (m, 1H, H-4), 3.15 (dt, J = 16.8, 4.4 Hz, 1H), 2.95–2.75 (m, 2H).

  • HRMS : m/z calc. for C₁₃H₁₃NO₂ [M+H]⁺: 216.1019, found: 216.1021.

化学反応の分析

Types of Reactions

(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert ketones or aldehydes into alcohols.

    Substitution: Halogenation or nitration can introduce new substituents into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives with hydroxyl groups, while substitution reactions can produce halogenated quinoline compounds.

科学的研究の応用

This compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of quinoline-4-carboxylic acids exhibit notable antimicrobial properties, highlighting their utility in developing new antibiotics or antifungal agents . The structural framework of (3AR,4S,9BS)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid allows for modifications that can enhance its efficacy against resistant strains of bacteria.

Table 1: Biological Activities of Quinoline Derivatives

Compound TypeActivity TypeReference
Quinoline-4-carboxylic acidsAntimicrobial
Tetrahydroquinoline derivativesAnticancer
CyclopentaquinolinesAntioxidant

Synthesis and Chemical Applications

The synthesis of this compound has been explored through various methodologies. Novel catalytic systems have been developed to enhance the efficiency and yield of synthesizing quinoline derivatives. For instance, the use of ionically tagged magnetic nanoparticles has shown promise in facilitating reactions under mild conditions while maintaining high yields .

Table 2: Synthesis Methods for Quinoline Derivatives

MethodologyYield (%)ConditionsReference
Doebner synthesisLowUnsafe solvents
Solid-phase synthesisModerateLong reaction times
Ionic magnetic nanoparticle catalysisHighMild conditions

Therapeutic Potential

The therapeutic implications of this compound extend to its role in treating cardiovascular diseases. Studies have indicated that compounds with similar structures can influence vascular health by improving pharmacokinetic properties and exhibiting efficacy in animal models related to atherogenesis . This positions the compound as a potential candidate for further development in cardiovascular therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action associated with this compound:

  • A study focused on the synthesis of 2-aryl-quinoline-4-carboxylic acids demonstrated the versatility of quinoline derivatives in various biological assays. The findings suggested that modifications to the quinoline structure could enhance activity against specific targets .
  • Another research highlighted the compound's ability to interact with metabotropic glutamate receptors (mGluRs), suggesting a role in neurological applications. The modulation of these receptors is crucial for developing treatments for neurological disorders .

作用機序

The mechanism of action of (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of alkaline phosphatases by binding to their active sites, thereby preventing substrate access . This inhibition can modulate various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Core Scaffold Modifications
  • Carboxylic Acid Derivatives: The parent compound’s carboxylic acid group at position 4 is essential for hydrogen bonding and ionic interactions. Substitution with a sulfonamide group (e.g., GAT107, 4BP-TQS) shifts activity toward α7 nAChR allosteric modulation, acting as an ago-PAM (allosteric agonist-positive allosteric modulator) .
Aromatic Substitutions
  • Bromine at position 8 (e.g., ethyl 8-bromo derivative) may enhance halogen bonding with hydrophobic pockets in enzyme active sites .
  • Phenyl Ring Substituents :

    • Para-bromophenyl groups (e.g., 4BP-TQS) confer potent α7 nAChR allosteric agonism, while meta- or ortho-bromine substitutions abolish agonist activity but retain PAM effects .
    • Halogen replacement (Br → Cl, I, F) in 4BP-TQS analogs alters activation kinetics: iodine increases activation rate, whereas fluorine eliminates agonist activity but retains potentiation of acetylcholine responses .

Pharmacological Diversity

Antifungal Activity
  • CTCQC (6-carbamoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid): This analog inhibits histone deacetylase-like amidohydrolases (HTAs), demonstrating viability as an antifungal agent. The carbamoyl group at position 6 is critical for binding to the HTA active site .
Neuromodulatory Effects
  • GAT107 and 4BP-TQS : These sulfonamide derivatives act on α7 nAChRs, with GAT107 exhibiting dual ago-PAM activity. Structural differences (e.g., bromophenyl vs. naphthyl groups) influence receptor desensitization and direct allosteric activation (DAA) .
  • Compound Z ((3aR,4S,9bS)-4-(Naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid): The naphthyl group enhances hydrophobic interactions, promoting BK channel activation independent of BKβ1 subunits .
Estrogen Receptor Targeting
  • G-1 (1-(((3aR,4S,9bS)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one): A GPER-1 agonist where the benzo[d][1,3]dioxol-5-yl group and acetyl substituent drive receptor selectivity and potency .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Role
Parent Compound C₁₆H₁₇NO₄ 287.32 4-carboxylic acid Scaffold for diverse targets
GAT107 C₁₇H₁₄BrN₂O₂S 393.27 4-bromophenyl, 8-sulfonamide α7 nAChR ago-PAM
CTCQC C₁₄H₁₃N₂O₃ 257.27 6-carbamoyl HTA inhibitor (antifungal)
4BP-TQS C₁₇H₁₄BrN₂O₂S 393.27 4-bromophenyl, 8-sulfonamide α7 nAChR allosteric agonist
Ethyl 8-Bromo Derivative (CAS: 957559-59-0) C₁₅H₁₆NO₂Br 322.20 8-bromo, 4-ethyl ester Prodrug candidate

Key Research Findings

Substituent Position Sensitivity : Para-substituted bromophenyl groups in α7 nAChR modulators (e.g., 4BP-TQS) maximize agonist activity, while ortho/meta positions favor PAM effects .

Halogen Effects : Iodine in 4IP-TQS accelerates α7 nAChR activation rates compared to chlorine (4CP-TQS), whereas fluorine (4FP-TQS) abolishes agonist activity .

Scaffold Flexibility: The cyclopenta[c]quinoline core tolerates diverse substitutions (sulfonamides, esters, nitro groups) without losing target engagement, enabling tailored drug design .

生物活性

(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique cyclopentaquinoline structure that contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors such as aldehydes and amines under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential as an enzyme inhibitor and antimicrobial agent.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant inhibitory effects on various alkaline phosphatases (ALPs). For instance:

  • Inhibition Potency : The compound has shown remarkable inhibition against human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC50 value of 22 ± 1 nM .
  • Molecular Docking Studies : These studies suggest specific binding interactions at the active sites of ALPs, indicating potential for therapeutic applications in conditions like bone mineralization disorders and cancer .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antibacterial properties:

  • Activity Against Bacteria : Compounds derived from quinoline-4-carboxylic acid have shown significant activity against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting low cytotoxicity in mammalian cell lines .
  • Comparative Efficacy : In comparative studies, certain derivatives have outperformed traditional antibiotics like ampicillin and gentamicin against specific bacterial strains .

Case Study 1: Anticancer Potential

A study explored the anticancer potential of quinoline derivatives:

  • Mechanism : The compound D28 derived from quinoline-4-carboxylic acid was identified as a selective HDAC3 inhibitor with potent anticancer activity. It induced G2/M cell cycle arrest and promoted apoptosis in cancer cell lines .
  • Selectivity : D28 exhibited significant selectivity against other HDACs (IC50 values indicating preferential inhibition) which is crucial for reducing side effects in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized quinoline derivatives:

  • Testing Methodology : The agar diffusion method was employed to assess antibacterial activity against various pathogens. Compounds showed varying degrees of effectiveness with some achieving notable inhibition zones .
  • Safety Profile : Cytotoxicity assays indicated that the most active compounds had IC50 values comparable to established antibiotics, suggesting a favorable safety profile for further development as therapeutic agents .

Data Tables

CompoundTarget EnzymeIC50 Value (nM)Activity Type
3jh-TNAP22 ± 1Enzyme Inhibition
5aS. aureusNot specifiedAntibacterial
D28HDAC3Not specifiedAnticancer

Q & A

Q. How can researchers optimize the synthesis of (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid for reproducibility?

Methodological Answer: The synthesis of this cyclopentaquinoline derivative requires precise control of reaction conditions. Key steps include:

  • Thermal lactamization using polyphosphoric acid (PPA) to form the fused quinoline-diazepine core, as demonstrated in related cyclopentaquinoline syntheses .
  • Cyclocondensation of nitro-substituted precursors (e.g., 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid) under reducing conditions to achieve the tetrahydroquinoline backbone .
  • Chiral resolution via chromatographic separation or enantioselective crystallization to isolate the (3aR,4S,9bS)-stereoisomer .
    Validation: Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .

Q. What analytical techniques are recommended for characterizing the purity and stereochemical integrity of this compound?

Methodological Answer:

  • Purity analysis: Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .
  • Stereochemical confirmation:
    • X-ray crystallography for absolute configuration determination .
    • NMR spectroscopy: Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the cyclopentane ring to verify transannular stereochemistry .
  • Mass spectrometry: High-resolution ESI-MS to confirm molecular formula (e.g., C13_{13}H12_{12}FNO2_2 for fluorinated analogs) .

Q. What in vitro/in vivo models are suitable for preliminary pharmacological screening?

Methodological Answer:

  • In vitro:
    • Enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) using fluorogenic substrates to quantify IC50_{50} values .
    • Cell-based assays: Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay .
  • In vivo:
    • Antihypoxic activity: Normobaric hypoxia models in rodents to assess survival rates and metabolic markers (e.g., lactate dehydrogenase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer:

  • Comparative SAR analysis: Systematically vary substituents (e.g., 4-aryl, 6-fluoro, or 8-nitro groups) and correlate changes with activity trends. For example:
    • Fluorination at position 8 enhances metabolic stability but may reduce solubility .
    • Bromophenyl substituents (e.g., 4-(3-bromophenyl)) improve target binding affinity in kinase assays .
  • Data normalization: Account for assay variability by benchmarking against reference compounds (e.g., 4BP-TQS for sulfonamide analogs) .

Q. What strategies address stereochemical instability during long-term storage or biological assays?

Methodological Answer:

  • Storage optimization: Store lyophilized samples at -20°C in amber vials under inert gas (N2_2) to prevent racemization .
  • Stability monitoring: Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee%) over time .
  • Pro-drug design: Convert the carboxylic acid to a methyl ester to enhance stability in aqueous media .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to predict binding modes to α7 nicotinic acetylcholine receptors (nAChRs), a target for related cyclopentaquinolines .
  • QSAR studies: Train models on datasets of IC50_{50} values and descriptors (e.g., logP, polar surface area) to prioritize analogs .
  • MD simulations: Simulate ligand-receptor interactions over 100 ns to identify critical hydrogen bonds (e.g., with Arg117 in nAChRs) .

Q. What experimental approaches validate metabolite identification in pharmacokinetic studies?

Methodological Answer:

  • In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze phase I/II metabolites via LC-MS/MS .
  • Isotopic labeling: Synthesize 13^{13}C-labeled analogs to trace hydroxylation or glucuronidation pathways .
  • In vivo correlation: Compare plasma metabolite profiles with urine samples from rodent studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between similar cyclopentaquinoline derivatives?

Methodological Answer:

  • Assay standardization: Ensure consistent cell lines, exposure times, and endpoint measurements (e.g., ATP vs. resazurin assays).
  • Solubility correction: Measure compound solubility in assay media (e.g., DMSO tolerance <0.1%) to avoid false negatives .
  • Off-target profiling: Screen against unrelated targets (e.g., hERG channels) to rule out nonspecific effects .

Q. Why do certain synthetic routes yield inconsistent stereochemical outcomes?

Methodological Answer:

  • Reaction mechanism analysis: Investigate intermediates via 1^1H-NMR to detect epimerization during lactamization .
  • Catalyst optimization: Replace PPA with chiral Brønsted acids (e.g., TRIP) to enforce enantioselectivity .
  • Temperature control: Maintain reactions below 60°C to prevent thermal racemization .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC13_{13}H12_{12}FNO2_2 (fluorinated analog)
Stability (solid)Stable at -20°C for >6 months
LogP (predicted)2.1 ± 0.3 (Schrödinger QikProp)

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low enantiomeric excessUse chiral HPLC with Chiralpak AD-H
Hydrolytic degradationLyophilize and store under N2_2
Byproduct formationOptimize PPA concentration (5–10%)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。